molecular formula C32H68ClP B1245204 Trihexyltetradecylphosphonium chloride CAS No. 258864-54-9

Trihexyltetradecylphosphonium chloride

Cat. No.: B1245204
CAS No.: 258864-54-9
M. Wt: 519.3 g/mol
InChI Key: JCQGIZYNVAZYOH-UHFFFAOYSA-M
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Description

Trihexyltetradecylphosphonium chloride is a hydrophobic ionic liquid with the chemical formula C₃₂H₆₈ClP . It is known for its solubility in carbon dioxide and its application in various scientific fields . This compound is characterized by its unique structure, which includes a phosphonium cation and a chloride anion.

Biochemical Analysis

Biochemical Properties

Trihexyltetradecylphosphonium chloride plays a significant role in biochemical reactions, particularly as a binder in the development of modified electrodes. It interacts with various biomolecules, including enzymes and proteins, to facilitate specific biochemical processes. For instance, it has been used to develop silver particle-modified carbon paste electrodes, which can determine nitrite ions at low concentrations . The nature of these interactions often involves the formation of stable complexes with the biomolecules, enhancing their stability and reactivity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the efficiency of dye-sensitized solar cells by improving cell efficiency through interactions with dianionic fluorone derivatives . These interactions can lead to changes in cellular function, including alterations in metabolic pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s hydrophobic nature allows it to interact with lipid membranes and other hydrophobic regions of proteins, potentially altering their structure and function . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound has been shown to exhibit high thermal stability, with decomposition occurring at temperatures above 300°C . Long-term studies have indicated that its stability can be influenced by factors such as the presence of impurities and the experimental conditions. These temporal effects can impact the compound’s efficacy and safety in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can lead to changes in the rates of metabolic reactions, affecting the overall metabolic balance within cells . These interactions can also impact the levels of key metabolites, potentially influencing cellular function and health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . The compound’s hydrophobic nature allows it to associate with lipid membranes, facilitating its transport across cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trihexyltetradecylphosphonium chloride can be synthesized through the reaction of trihexyltetradecylphosphonium bromide with a chloride source, such as sodium chloride, in an organic solvent. The reaction typically occurs at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through processes such as distillation or crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Trihexyltetradecylphosphonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride anion can be replaced by other anions through metathesis reactions.

    Complexation Reactions: The phosphonium cation can form complexes with various metal ions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium salts of the desired anions. The reactions are typically carried out in polar solvents at room temperature.

    Complexation Reactions: Metal salts are used as reagents, and the reactions are conducted in organic solvents under ambient conditions.

Major Products Formed:

Comparison with Similar Compounds

  • Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide
  • Trihexyltetradecylphosphonium octylsulfosuccinate

Comparison: Trihexyltetradecylphosphonium chloride is unique due to its high solubility in carbon dioxide and its ability to form stable complexes with various metal ions. Compared to other similar compounds, it exhibits lower viscosity and higher thermal stability, making it suitable for a wider range of applications .

Properties

IUPAC Name

trihexyl(tetradecyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68P.ClH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQGIZYNVAZYOH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047944
Record name Trihexyltetradecylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258864-54-9
Record name Trihexyltetradecylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trihexyl(tetradecyl)phosphonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.209.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Trihexyltetradecylphosphonium chloride's interaction mechanism depends heavily on the target and application.

  • Anion Exchange: For applications like metal extraction, it primarily functions via anion exchange. For instance, in extracting rhodium(III), the chloride anion of this compound exchanges with anionic rhodium(III) chloro-complexes from the aqueous phase. [ [, ] ]
  • Hydrogen Bonding: Studies using spectroscopy and computational methods show that the chloride anion interacts with the alpha-hydrogens of the phosphonium cation through hydrogen bonding, influencing the compound's structure and behavior. [ [] ]
  • Dissolving Agent: In biomass processing, it can disrupt hydrogen bonding within lignin and cellulose, leading to their dissolution. This ability stems from its interaction with polar groups in these biopolymers. [ [] ]

ANone:

  • Spectroscopic Data: Characterization often involves IR and NMR spectroscopy. For instance, the P-Cl interaction is identifiable through specific shifts in the IR spectra, and 1H NMR helps confirm the conformation predicted by computational modeling. [ [] ]

ANone:

  • Thermal Stability: Thermogravimetric analysis reveals this compound remains thermally stable up to approximately 400 °C. [ [] ]
  • Applications: Its compatibility and stability make it suitable for applications like metal extraction, biomass processing, and as a component in ion-selective electrodes and separation membranes. [ [, , , , ] ]

ANone: While not a traditional catalyst, this compound acts as a reaction medium and can influence reaction outcomes.

  • Diels-Alder Reaction: It acts as both a solvent and a catalyst in Diels-Alder reactions, particularly when combined with specific metal chlorides. The Lewis acidity of the metal chloride combined with the ionic environment of this compound enhances reaction rates and selectivities. [ [] ]

ANone:

  • Conformer Analysis: Density functional theory (DFT) calculations help determine the most stable conformers of this compound, providing insights into its molecular structure and interactions. [ [] ]
  • Molecular Dynamics Simulations: These simulations are essential for understanding the liquid structure and dynamics of this compound, especially the presence of nanoscale segregation. [ [] ]
  • Alkyl Chain Length: Longer alkyl chains typically increase hydrophobicity, impacting solubility in different solvents and extraction efficiency for metal ions. [ [, ] ]
  • Anion Type: The anion significantly influences the IL's properties. For example, changing the chloride to a more coordinating anion can improve this compound's ability to dissolve certain polymers. [ [, ] ]
  • Functional Groups: Introducing functional groups (e.g., amides) can tailor the IL's properties for specific applications, such as improving selectivity in metal extraction. [ [] ]

A:

    ANone: Specific SHE regulations for this compound vary depending on the region and application.

      ANone: Alternatives to this compound depend heavily on the specific application.

        ANone: Research increasingly focuses on sustainable practices involving ionic liquids.

        • Recycling: this compound can potentially be recycled through methods like distillation or extraction, minimizing waste and improving the overall sustainability of processes. [ [, ] ]

        ANone:

        • Analytical Techniques: A range of techniques is crucial, including spectroscopic methods (NMR, IR), thermal analysis (TGA, DSC), microscopy (SEM), and electrochemical methods, to characterize this compound and its interactions. [ [, , ] ]

        A:

        • Early Discovery: The discovery of mutually immiscible ionic liquids, including this compound, marked a significant milestone in the field, opening new possibilities for biphasic systems and separations. [ [] ]

        A:

        • Chemistry and Materials Science: this compound research bridges chemistry and materials science, particularly in developing new materials like ion-selective electrodes and separation membranes. [ [, ] ]
        • Chemistry and Environmental Science: Interdisciplinary efforts are crucial to assess and mitigate the environmental impact of this compound and develop sustainable practices for its use and disposal. [ [, ] ]

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